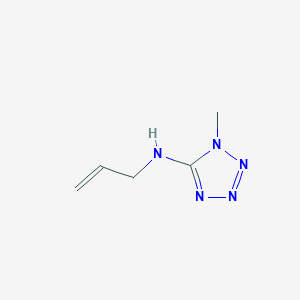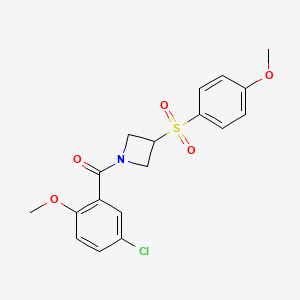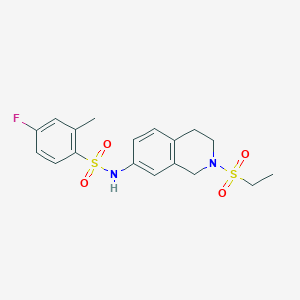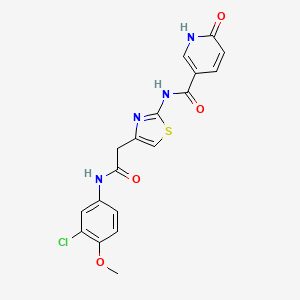
N-allyl-1-methyl-1H-tetrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-allyl-1-methyl-1H-tetrazol-5-amine” is a chemical compound with the molecular formula C5H9N5. It is a derivative of 1-Methyl-1H-tetrazol-5-amine , which is a tetrazole compound. Tetrazoles are a class of five-membered heterocyclic compounds that contain four nitrogen atoms and one carbon atom .
Synthesis Analysis
The synthesis of tetrazole compounds, including “this compound”, often involves the reaction of nitriles with sodium azide . This reaction can be catalyzed by various substances, including Yb(OTf)3 , zinc salts , iodine , and L-proline . The reaction can be carried out in various solvents, such as DMF , nitrobenzene , and alcohols .Chemical Reactions Analysis
Tetrazole compounds, including “this compound”, can participate in various chemical reactions. For example, they can react with nitriles to form 5-substituted 1H-tetrazoles . They can also undergo cycloaddition reactions with aryl and vinyl nitriles .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from its molecular structure. It has a molecular weight of 139.162. Detailed properties such as melting point, boiling point, solubility, and stability would require experimental determination .Mécanisme D'action
Target of Action
N-allyl-1-methyl-1H-tetrazol-5-amine is a derivative of 1H-tetrazol-5-amine . It has been found to exhibit antibacterial activity against Streptococcus mutans and Staphylococcus epidermidis . These bacteria are the primary targets of this compound.
Mode of Action
It is known that the compound interacts with its bacterial targets, leading to their inhibition . The compound’s antibacterial activity is likely due to its ability to interfere with essential bacterial processes, such as cell wall synthesis or protein production.
Biochemical Pathways
Given its antibacterial activity, it is likely that the compound interferes with pathways essential for bacterial growth and survival .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth . This makes it a potential candidate for the development of new antibacterial agents.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using AMTA in lab experiments is its relatively simple synthesis method. It can be synthesized using readily available starting materials and basic laboratory equipment. However, one of the limitations of using AMTA is its potential toxicity. Care must be taken when handling this compound to avoid exposure to its toxic effects.
Orientations Futures
There are several future directions for research on AMTA. One area of interest is its potential use as a therapeutic agent for the treatment of various diseases, including cancer and inflammation. Another area of research is the development of new synthetic methods for the production of AMTA and its derivatives. Additionally, further studies are needed to fully understand the mechanism of action of AMTA and its potential side effects.
Méthodes De Synthèse
The synthesis of AMTA involves the reaction of allylamine with 5-azidotetrazole in the presence of a copper catalyst. This results in the formation of AMTA, which can be further purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
AMTA has been extensively studied for its potential applications in the field of medicine and biotechnology. One of the primary areas of research has been its use as a potential anticancer agent. Studies have shown that AMTA has the ability to induce apoptosis in cancer cells, making it a promising candidate for the development of new cancer therapies.
Safety and Hazards
The safety data sheet for 1-Methyl-1H-tetrazol-5-amine, a related compound, indicates that it is a flammable solid that can cause skin and eye irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
1-methyl-N-prop-2-enyltetrazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5/c1-3-4-6-5-7-8-9-10(5)2/h3H,1,4H2,2H3,(H,6,7,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOKOESRYNQMIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyanocyclopentyl)-2-{methyl[1-(3-nitrophenyl)ethyl]amino}acetamide](/img/structure/B2855008.png)


![3-(Azepan-1-yl)-4-chloro-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione](/img/structure/B2855016.png)
![9-Fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine] dihydrochloride](/img/structure/B2855017.png)
![6-Chloro-N-[1-(1,3,5-trimethylpyrazol-4-YL)propan-2-YL]pyridine-3-sulfonamide](/img/structure/B2855019.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2855020.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2855021.png)


![1-[(2,4-dichloropyridin-3-yl)sulfonyl]-2,3-dihydro-1H-indole](/img/structure/B2855026.png)


![5-Fluoro-1-methyl-3-(pyridin-2-ylmethyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2855029.png)